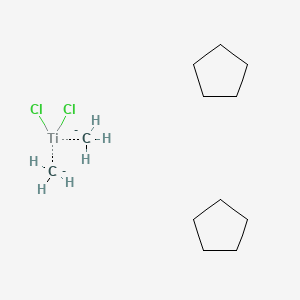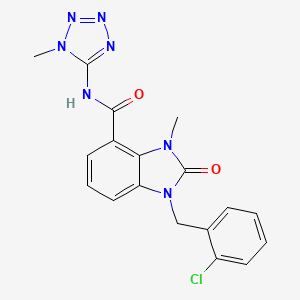
Btk-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-29 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. BTK inhibitors have shown significant promise in the treatment of various B-cell malignancies and autoimmune diseases .
Vorbereitungsmethoden
The synthesis of Btk-IN-29 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Analyse Chemischer Reaktionen
Btk-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Wissenschaftliche Forschungsanwendungen
Btk-IN-29 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Medicine: Shows potential in the treatment of B-cell malignancies and autoimmune diseases.
Industry: Used in the development of new therapeutic agents targeting BTK
Wirkmechanismus
Btk-IN-29 exerts its effects by covalently binding to the cysteine residue at the active site of BTK, leading to irreversible inhibition of its kinase activity. This inhibition disrupts BTK-mediated signaling pathways, which are crucial for the survival and proliferation of B cells. The primary molecular targets include the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Btk-IN-29 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target BTK, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Ibrutinib: The first-in-class BTK inhibitor with broad clinical applications.
Zanubrutinib: Known for its improved safety profile and efficacy.
Orelabrutinib: Offers better selectivity and fewer off-target effects.
Acalabrutinib: Provides a favorable safety profile and is effective in various B-cell malignancies
Eigenschaften
Molekularformel |
C47H54N12O4 |
|---|---|
Molekulargewicht |
851.0 g/mol |
IUPAC-Name |
3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-38(52-42(37)50-28-49-41)33-7-13-39(48-26-33)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)34-8-10-35(11-9-34)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1 |
InChI-Schlüssel |
ZSOLMVZWDSGPDD-SSEXGKCCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)[C@@H](C)NC(=O)C9=NC(=NO9)C(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)C(C)NC(=O)C9=NC(=NO9)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



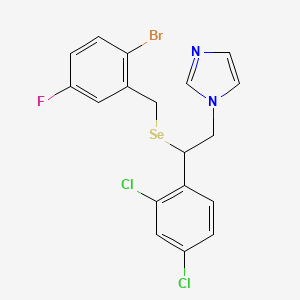
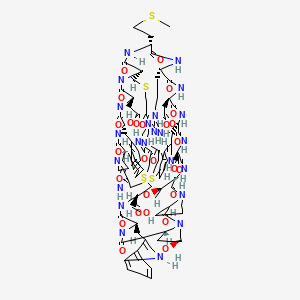
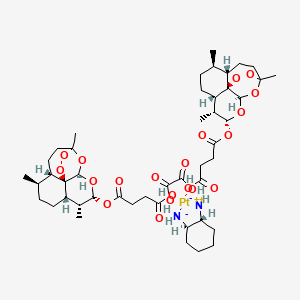


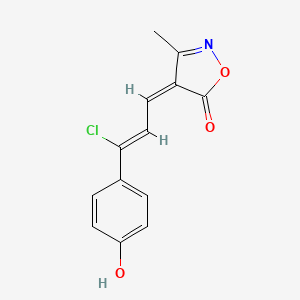
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)

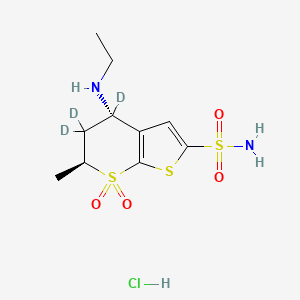
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

